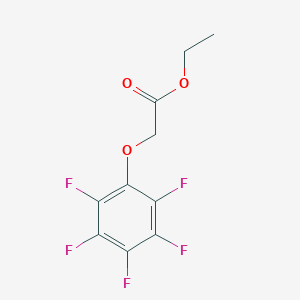

Ethyl (pentafluorophenoxy)acetate

Description

BenchChem offers high-quality Ethyl (pentafluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (pentafluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNQDDCDHKEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403849 | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14742-37-1 | |

| Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (pentafluorophenoxy)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl (pentafluorophenoxy)acetate, a fluorinated organic compound with significant potential in various scientific domains. From its synthesis based on established chemical principles to its unique properties and prospective applications, this document serves as a technical resource for professionals in research and development.

Introduction: The Advent of Fluorinated Compounds

The introduction of fluorine atoms into organic molecules has been a transformative strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a compound. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, making fluorinated compounds highly valuable in the design of novel therapeutics and advanced materials.

Ethyl (pentafluorophenoxy)acetate, with its polyfluorinated aromatic ring, is a prime example of a molecule designed to leverage these benefits. While the specific historical discovery of this compound is not extensively documented in a single seminal publication, its synthesis is a logical extension of well-established synthetic methodologies, driven by the growing interest in fluorinated building blocks for research and development.

Synthesis of Ethyl (pentafluorophenoxy)acetate: A Modern Application of a Classic Reaction

The most logical and widely applicable method for the synthesis of Ethyl (pentafluorophenoxy)acetate is the Williamson ether synthesis . This classic reaction, first developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of Ethyl (pentafluorophenoxy)acetate, this translates to the reaction of pentafluorophenoxide with an ethyl haloacetate.

The reaction proceeds via an SN2 mechanism, where the nucleophilic pentafluorophenoxide ion attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage.[2]

Reaction Mechanism and Rationale

The key to a successful Williamson ether synthesis is the generation of a potent nucleophile from a relatively acidic alcohol. Pentafluorophenol is significantly more acidic than phenol due to the strong electron-withdrawing effects of the five fluorine atoms, which stabilize the resulting phenoxide anion. This enhanced acidity allows for the use of milder bases, such as potassium carbonate, to deprotonate the phenol and form the pentafluorophenoxide in situ.

Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed to solvate the cation of the base and the phenoxide, thereby increasing the nucleophilicity of the phenoxide and accelerating the reaction rate.[3]

The choice of the ethyl haloacetate is also crucial. Ethyl bromoacetate is a common and effective reagent for this transformation.[4][5] The reaction is generally heated to ensure a reasonable reaction rate.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl (pentafluorophenoxy)acetate based on the principles of the Williamson ether synthesis.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Pentafluorophenol | 184.06 | 1.84 g | 0.01 |

| Ethyl bromoacetate | 167.00 | 1.67 g | 0.01 |

| Potassium carbonate (anhydrous) | 138.21 | 2.76 g | 0.02 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aqueous sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentafluorophenol (1.84 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium pentafluorophenoxide.

-

Slowly add ethyl bromoacetate (1.67 g, 0.01 mol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude Ethyl (pentafluorophenoxy)acetate can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

Ethyl (pentafluorophenoxy)acetate is a colorless to pale yellow liquid at room temperature. Its key identifiers and expected physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate |

| CAS Number | 14742-37-1 |

| Molecular Formula | C10H7F5O3 |

| Molecular Weight | 270.15 g/mol |

Expected Spectroscopic Data:

-

1H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group and a quartet for the methylene protons of the ethyl group. Another singlet with an integration of 2H would correspond to the methylene protons adjacent to the ether oxygen.

-

13C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methylene carbons, and the carbons of the pentafluorophenyl ring, which will exhibit coupling with the fluorine atoms.

-

19F NMR: The fluorine NMR spectrum is a key identifier for this compound and is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretching of the ester group, as well as characteristic C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Potential Applications in Research and Drug Development

While specific, large-scale industrial applications of Ethyl (pentafluorophenoxy)acetate are not widely reported, its structure suggests significant potential in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.

-

Medicinal Chemistry Building Block: The pentafluorophenoxy moiety can serve as a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the pentafluorophenyl group can influence the acidity of adjacent protons and the reactivity of the molecule.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Phenoxyacetic acid derivatives have been investigated for a range of biological activities. Ethyl (pentafluorophenoxy)acetate can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to create libraries of compounds for biological screening.

-

Agrochemical Research: The introduction of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. Ethyl (pentafluorophenoxy)acetate could serve as a starting material for the synthesis of novel agrochemicals.

-

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Monomers derived from Ethyl (pentafluorophenoxy)acetate could be explored for the synthesis of novel fluorinated polymers.

Conclusion

Ethyl (pentafluorophenoxy)acetate is a valuable fluorinated building block with considerable potential for innovation in the life sciences and materials science. Its synthesis, readily achievable through the robust Williamson ether synthesis, provides access to a versatile scaffold for further chemical modification. As the demand for sophisticated fluorinated molecules continues to grow, the importance of compounds like Ethyl (pentafluorophenoxy)acetate in enabling the discovery and development of new technologies is set to increase. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.

Visualizations

Synthesis of Ethyl (pentafluorophenoxy)acetate

Caption: Williamson Ether Synthesis of Ethyl (pentafluorophenoxy)acetate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of Ethyl (pentafluorophenoxy)acetate.

References

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Department of Chemistry, University of California, Los Angeles. [Link]

-

STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Malaysian Journal of Chemistry. [Link]

-

Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Amide Bond Formation Using Pentafluorophenyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond and the Role of Activated Esters

The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and being a prevalent functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to competing side reactions.[3] Consequently, a plethora of coupling reagents and strategies have been developed to facilitate this crucial transformation under milder conditions.[2]

Among the most reliable and versatile methods for amide bond formation is the use of activated esters.[4][5] This two-step approach involves the initial conversion of a carboxylic acid into a more reactive species, which is then readily susceptible to nucleophilic attack by an amine.[4] Pentafluorophenyl (PFP) esters have emerged as particularly advantageous activated intermediates due to their high reactivity, crystalline nature, and notable stability, especially their resistance to premature hydrolysis compared to other active esters.[6][7]

This guide provides a comprehensive overview of the mechanism, protocols, and best practices for the formation of amide bonds via pentafluorophenyl esters, a robust and widely applicable methodology in modern organic synthesis.

The Mechanism of Amide Bond Formation via Pentafluorophenyl Esters

The efficacy of pentafluorophenyl esters in amide synthesis stems from the excellent leaving group ability of the pentafluorophenoxide anion. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon of the ester, making it highly susceptible to nucleophilic attack by an amine.

The overall process can be dissected into two key stages:

Stage 1: Formation of the Pentafluorophenyl Ester

The PFP ester of the desired carboxylic acid must first be synthesized. A common and efficient method involves the reaction of the carboxylic acid with pentafluorophenol in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

DOT Diagram: Formation of a Pentafluorophenyl Ester using DCC

Caption: Workflow for PFP ester formation using DCC.

Stage 2: Aminolysis of the Pentafluorophenyl Ester

Once formed and isolated, the PFP ester readily reacts with a primary or secondary amine to yield the desired amide and pentafluorophenol as a byproduct. This step is typically clean and proceeds under mild conditions.

DOT Diagram: Aminolysis of a PFP Ester

Caption: Mechanism of amide formation from a PFP ester.

Experimental Protocols

Protocol 1: Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol describes a general procedure for the activation of a carboxylic acid as its pentafluorophenyl ester using DCC as the coupling agent.

Materials:

-

Carboxylic acid

-

Pentafluorophenol (1.0 - 1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 - 1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or ethyl acetate.

-

Addition of Reagents: To the stirred solution, add pentafluorophenol (1.0 - 1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Initiation of Coupling: While maintaining the temperature at 0 °C, add a solution of DCC (1.0 - 1.1 equivalents) in a minimal amount of the same anhydrous solvent dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting carboxylic acid.

-

Work-up and Purification:

-

Filter off the precipitated DCU using a sintered glass funnel.

-

Wash the filter cake with a small amount of cold DCM or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude PFP ester can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

-

Expert Insights:

-

The use of anhydrous solvents is crucial to prevent hydrolysis of the activated ester and the DCC reagent.

-

Running the reaction at 0 °C initially helps to minimize potential side reactions, including the formation of N-acylurea byproduct.

-

For sensitive substrates, DIC can be used as an alternative to DCC, as the resulting diisopropylurea is more soluble in common organic solvents, simplifying its removal.

Protocol 2: Amide Bond Formation using a Pre-formed Pentafluorophenyl Ester

This protocol outlines the reaction of an isolated PFP ester with an amine to form the corresponding amide.

Materials:

-

Pentafluorophenyl ester of the carboxylic acid

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)

-

A tertiary amine base (e.g., triethylamine or diisopropylethylamine) (optional, 1.0 - 1.5 equivalents)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the PFP ester (1.0 equivalent) in the chosen solvent.

-

Amine Addition: Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine is used as a hydrochloride salt, add a tertiary amine base (e.g., triethylamine, 2.1 equivalents) to liberate the free amine. For sluggish reactions, the addition of a base can be beneficial even with the free amine.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide can be purified by recrystallization or silica gel chromatography.

Expert Insights:

-

The choice of solvent can influence the reaction rate. More polar solvents like DMF can accelerate the coupling.

-

The pentafluorophenol byproduct is acidic and can be easily removed by the aqueous base wash during the work-up.

-

For peptide synthesis, particularly with sensitive amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt) in the coupling step is sometimes employed to suppress racemization, although PFP esters are generally considered to have a low propensity for this side reaction.

Data Summary: Reaction Parameters

| Parameter | Recommended Conditions | Rationale & Notes |

| PFP Ester Formation Stoichiometry | Carboxylic Acid:PFP-OH:DCC (1:1-1.1:1-1.1) | A slight excess of PFP-OH and DCC can drive the reaction to completion. |

| Amide Formation Stoichiometry | PFP Ester:Amine (1:1-1.2) | A small excess of the amine can ensure full conversion of the valuable PFP ester. |

| Temperature | PFP Ester Formation: 0 °C to RT; Amide Formation: RT | Initial cooling for PFP ester formation minimizes side reactions. Amide formation is typically efficient at room temperature. |

| Common Solvents | DCM, Ethyl Acetate, THF, DMF | Anhydrous conditions are critical for PFP ester formation. Solvent choice for amidation depends on substrate solubility. |

| Reaction Time | PFP Ester Formation: 2-4 h; Amide Formation: 1-3 h | Monitor by TLC or LC-MS for optimal reaction time. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low yield of PFP ester | Incomplete reaction; Hydrolysis of reagents/intermediates | Ensure anhydrous conditions; Increase reaction time or use a slight excess of coupling agent. |

| Formation of N-acylurea byproduct | Reaction temperature too high during PFP ester formation | Maintain a low temperature (0 °C) during the addition of DCC. |

| Sluggish amide formation | Sterically hindered amine or PFP ester; Low nucleophilicity of the amine | Gently heat the reaction mixture (e.g., 40-50 °C); Use a more polar solvent like DMF; Add a non-nucleophilic base like DIEA. |

| Incomplete reaction during amidation | Insufficient amine | Increase the stoichiometry of the amine. |

References

- Nowak-Jary, J., & convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemical Papers.

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Adluri, P., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]

- Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. The Royal Society of Chemistry.

- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- De Figueiredo, R. M., & Suppo, J.-S. (2016). A review of the evolution of amide bond formation. Organic & Biomolecular Chemistry, 14(38), 8968-8984.

-

Hattori, T., et al. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Wikipedia contributors. (2023). Pentafluorophenyl esters. Wikipedia. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

- Kim, J.-H., et al. (2003). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 24(11), 1681-1683.

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Vankawala, P. J. (2013). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. [Link]

- Gayo, L. M., & Suto, M. J. (1996). Amide library formation using a “by-product-free” activation/coupling sequence.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

-

Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]

Sources

- 1. Ester synthesis by transesterification [organic-chemistry.org]

- 2. peptide.com [peptide.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]

- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Pentafluorophenyl Esters as Superior Activating Agents in Solid-Phase Peptide Synthesis

An in-depth technical guide prepared by a Senior Application Scientist.

Executive Summary: Beyond Conventional Coupling

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for therapeutic, research, and diagnostic applications. The success of SPPS hinges on the efficiency and fidelity of one critical step: the formation of the amide bond. While traditional coupling reagents like carbodiimides and uronium/phosphonium salts have been workhorses in the field, they often necessitate the use of additives, can promote undesirable side reactions, and contribute to the generation of complex byproducts.

This guide elucidates the chemistry, mechanism, and practical application of Fmoc-amino acid pentafluorophenyl (PFP) esters, a class of highly efficient acylating agents that circumvent many of these challenges. PFP esters offer a unique combination of high reactivity and remarkable stability, enabling rapid, clean, and often additive-free coupling reactions.[1][2] This document provides the foundational knowledge and detailed protocols for researchers and drug development professionals to integrate PFP esters into their SPPS workflows, thereby enhancing peptide purity, simplifying synthesis, and aligning with greener chemistry principles.

The Mechanistic Advantage of the Pentafluorophenyl Moiety

The efficacy of PFP esters is rooted in fundamental principles of physical organic chemistry. The pentafluorophenyl ring is a powerful electron-withdrawing group due to the high electronegativity of its five fluorine substituents. This property is key to its function as an exceptional leaving group in nucleophilic acyl substitution.

Causality of Reactivity: The strong inductive effect (-I) of the C₆F₅ group dramatically increases the electrophilicity of the ester's carbonyl carbon.[2] This makes the carbonyl group highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. The subsequent collapse of the tetrahedral intermediate is rapid because pentafluorophenoxide is a very stable, non-basic leaving group. This inherent reactivity often obviates the need for activating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), which are typically required to suppress side reactions and accelerate couplings with other reagent systems.[1]

Caption: Mechanism of amide bond formation using a PFP ester.

Comparative Analysis: PFP Esters vs. Standard Coupling Reagents

The choice of coupling strategy has profound implications for synthesis outcomes. PFP esters offer distinct advantages over conventional methods, particularly in terms of simplicity, speed, and reduced side reactions.

| Feature | Fmoc-AA-OPfp Esters | Carbodiimides (e.g., DIC) + Additive | Uronium/Phosphonium (e.g., HBTU) |

| Principle | Pre-activated, stable acylating agent. | In situ activation of carboxylic acid to form O-acylisourea intermediate. | In situ activation via uronium/phosphonium salt. |

| Need for Additives | Generally not required.[1][2] | Required (e.g., HOBt, Oxyma) to prevent racemization and side reactions. | Often used with a base (e.g., DIPEA) for activation. |

| Key Byproducts | Pentafluorophenol (water-soluble, easily washed away). | Dialkylurea (can be difficult to remove). | Tetramethylurea and salt equivalents. |

| Reaction Speed | Very rapid; often complete in 5-30 minutes.[2] | Variable; typically 30-120 minutes. | Rapid; typically 15-60 minutes. |

| Stability | High; can be pre-made, purified, and stored.[1] | Reagent is stable, but the active intermediate is transient and can rearrange. | Generally stable as solids, but activate upon dissolution with base. |

| Racemization Risk | Very low, especially for standard couplings. | Moderate to high without additives. | Low, but base-mediated racemization is possible. |

| Ideal Application | Standard SPPS, sterically hindered couplings, N-methylated residues, flow chemistry.[2][3] | General peptide synthesis. | Difficult sequences, rapid syntheses. |

Core Protocols for SPPS using PFP Esters

The following protocols are designed as a robust starting point for implementing PFP esters in a standard Fmoc/tBu SPPS workflow.[4][5]

Protocol 1: Standard SPPS Cycle with PFP Esters

This protocol outlines a single cycle of amino acid addition. The process is repeated until the desired peptide sequence is assembled.[4]

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

SPPS-grade N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Fmoc-Amino Acid-Pentafluorophenyl Ester (Fmoc-AA-OPfp)

-

Dichloromethane (DCM) for washing (optional)

Workflow:

Caption: A typical Fmoc-SPPS cycle using a PFP ester for coupling.

Step-by-Step Methodology:

-

Resin Preparation (First Cycle):

-

Place the desired amount of resin in a suitable SPPS reaction vessel.

-

Swell the resin in DMF for 30-60 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution. The free N-terminal amine is now available for coupling.

-

-

Washing Post-Deprotection:

-

Wash the resin thoroughly with DMF (5-6 times) to completely remove residual piperidine. Inadequate washing can neutralize the incoming activated ester.

-

-

Coupling with Fmoc-AA-OPfp:

-

Dissolve the Fmoc-AA-OPfp (typically 1.5 to 3.0 molar equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the resin.

-

Agitate the mixture at room temperature. Reaction times are typically short, ranging from 15 to 60 minutes.

-

Self-Validation: Monitor the reaction for completion (see Protocol 2).

-

-

Washing Post-Coupling:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.

-

The resin is now ready for the next deprotection cycle.

-

Protocol 2: Monitoring Coupling Completion (Kaiser Test)

The Kaiser (ninhydrin) test is a crucial qualitative method to confirm the absence of free primary amines, indicating a successful coupling reaction.

Procedure:

-

After the coupling reaction (Protocol 1, Step 4), withdraw a small sample of beads (~5 mg).

-

Wash the beads thoroughly with DMF and then ethanol.

-

Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

-

Heat the sample at 100°C for 5 minutes.

-

Interpret the results:

-

Beads are deep blue/purple: Incomplete coupling. Free primary amines are present. The coupling step should be repeated.

-

Beads are yellow/colorless: Complete coupling. No free primary amines detected. Proceed to the next step.

-

Protocol 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.

Materials:

-

Peptide-resin (fully synthesized and dried).

-

Cleavage Cocktail: A common choice is "Reagent K" or similar mixtures containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A typical mixture is TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v).[6]

-

Cold diethyl ether.

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[6]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: Coupling to a bulky or N-methylated amino acid. | 1a. Increase coupling time to 2-4 hours. 1b. Double the equivalents of Fmoc-AA-OPfp. 1c. Perform the coupling at a slightly elevated temperature (e.g., 40°C). |

| 2. Peptide Aggregation: Secondary structure formation on the resin blocks reactive sites. | 2a. Switch to a "greener" solvent like 2-methyltetrahydrofuran (2-MeTHF) which can disrupt aggregation.[7][8] 2b. Use a more chaotropic salt in the coupling solution. | |

| Low Final Yield | 1. Incomplete Deprotection: Fmoc group was not fully removed, blocking subsequent couplings. | 1. Increase the second piperidine treatment time to 20 minutes and ensure vigorous washing. |

| 2. Premature Cleavage: The peptide is slowly cleaved from the resin during repeated cycles. | 2. Ensure the deprotection solution is free of contaminants and that no acidic conditions are inadvertently introduced. | |

| Racemization | 1. Base Contamination: Residual piperidine from the deprotection step. | 1. Ensure extremely thorough washing with DMF after deprotection before the coupling step. PFP esters are inherently low-racemizing, so this is the most likely extrinsic cause. |

References

-

Al-karadsheh, N. et al. (2019). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Hattori, T. & Yamamoto, H. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available at: [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Available at: [Link]

-

Coin, I. et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

-

Al-karadsheh, N. et al. (2019). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ResearchGate. Available at: [Link]

-

Wikipedia. (2024). Pentafluorophenyl esters. Available at: [Link]

-

Chem-Impex. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available at: [Link]

-

Barlos, K. & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. figshare.com [figshare.com]

The Unharnessed Potential of Ethyl (pentafluorophenoxy)acetate: A Guide to its Inferred Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis, the strategic activation of carboxylic acid derivatives is paramount for the efficient construction of complex molecules. Among the diverse activating groups, the pentafluorophenoxy moiety has garnered significant attention due to its exceptional electron-withdrawing nature, rendering pentafluorophenyl (PFP) esters highly reactive and versatile acylating agents. While specific literature on Ethyl (pentafluorophenoxy)acetate is notably scarce, its chemical structure strongly suggests a significant, yet largely unexplored, potential as a powerful tool for acetylation reactions.

This technical guide serves as a comprehensive exploration of the inferred applications of Ethyl (pentafluorophenoxy)acetate in organic synthesis. By drawing parallels with the well-documented reactivity of other PFP esters, we will delve into its presumed utility as a potent acetylating agent, with a particular focus on its promising role in peptide synthesis and the modification of complex molecular scaffolds. This document aims to provide researchers and drug development professionals with a foundational understanding and practical protocols to pioneer the use of this intriguing reagent.

The Power of the Pentafluorophenoxy Leaving Group: A Mechanistic Insight

The efficacy of Ethyl (pentafluorophenoxy)acetate as an acetylating agent is fundamentally rooted in the exceptional stability of the pentafluorophenoxide anion, making it an outstanding leaving group. The five highly electronegative fluorine atoms on the aromatic ring create a strong inductive effect, significantly increasing the acidity of pentafluorophenol and, consequently, the stability of its conjugate base.[1][2] This inherent stability facilitates the departure of the pentafluorophenoxide during nucleophilic acyl substitution reactions.

The general mechanism for acetylation using Ethyl (pentafluorophenoxy)acetate is anticipated to follow a standard nucleophilic acyl substitution pathway. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide anion to yield the acetylated product.[3][4]

Caption: General mechanism of acetylation using Ethyl (pentafluorophenoxy)acetate.

Proposed Synthesis of Ethyl (pentafluorophenoxy)acetate

Given the absence of a standardized commercial source, a reliable synthetic route is essential for accessing Ethyl (pentafluorophenoxy)acetate. A plausible and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[5][6] In this context, pentafluorophenol can be deprotonated to form the pentafluorophenoxide, which then acts as a nucleophile, attacking an ethyl haloacetate such as ethyl bromoacetate.[7][8]

Caption: Proposed workflow for the synthesis of Ethyl (pentafluorophenoxy)acetate.

Protocol 1: Synthesis of Ethyl (pentafluorophenoxy)acetate via Williamson Ether Synthesis

Materials:

-

Pentafluorophenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of pentafluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure Ethyl (pentafluorophenoxy)acetate.

Application in Peptide Synthesis: N-Terminal Acetylation

A significant and highly valuable application of Ethyl (pentafluorophenoxy)acetate is anticipated in the field of peptide synthesis, specifically for the N-terminal acetylation of peptides. N-terminal acetylation is a common post-translational modification that can enhance the stability and biological activity of peptides. The high reactivity of PFP esters allows for rapid and efficient coupling reactions, often without the need for additional coupling reagents, which simplifies purification and minimizes side reactions.[9][10]

The use of Ethyl (pentafluorophenoxy)acetate would offer a straightforward method for introducing an acetyl group to the free N-terminus of a peptide chain, either in solution-phase or on solid-phase.

| Entry | Peptide Substrate | Acetylating Agent | Solvent | Reaction Time | Yield (%) | Reference (Analogous) |

| 1 | H-Gly-Phe-NH₂ | Ethyl (pentafluorophenoxy)acetate | DMF | 1 h | >95 (expected) | [9] |

| 2 | H-Ala-Val-Leu-resin | Ethyl (pentafluorophenoxy)acetate | DMF | 2 h | >90 (expected) | [10] |

| 3 | H-Pro-Gly-OMe | Ethyl (pentafluorophenoxy)acetate | DCM | 1.5 h | >95 (expected) | [3] |

Table 1: Representative examples of N-terminal acetylation of peptides using the inferred reactivity of Ethyl (pentafluorophenoxy)acetate.

Protocol 2: N-Terminal Acetylation of a Peptide on Solid Phase

Materials:

-

Peptide-resin with a free N-terminus

-

Ethyl (pentafluorophenoxy)acetate

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF) for Fmoc deprotection (if applicable)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

-

If the N-terminal amino acid is Fmoc-protected, swell the peptide-resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Swell the resin with the free N-terminus in DMF.

-

Prepare a solution of Ethyl (pentafluorophenoxy)acetate (5-10 eq) in DMF.

-

Add the acetylating agent solution to the resin and shake at room temperature.

-

Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

-

Dry the resin under vacuum.

-

Cleave the acetylated peptide from the resin using an appropriate cleavage cocktail.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude acetylated peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Acetylation of Amines and Alcohols

Beyond peptide synthesis, Ethyl (pentafluorophenoxy)acetate is expected to be a highly effective reagent for the acetylation of a wide range of primary and secondary amines and alcohols. Its high reactivity should allow for mild reaction conditions, making it suitable for substrates with sensitive functional groups.

| Entry | Substrate | Product | Conditions | Yield (%) | Reference (Analogous) |

| 1 | Benzylamine | N-Benzylacetamide | DCM, rt, 1h | >98 (expected) | [1] |

| 2 | 4-Nitroaniline | N-(4-Nitrophenyl)acetamide | THF, rt, 2h | >95 (expected) | [2] |

| 3 | (R)-1-Phenylethanol | (R)-1-Phenylethyl acetate | Et₃N, DCM, rt, 4h | >90 (expected) | [3] |

Table 2: Inferred applications of Ethyl (pentafluorophenoxy)acetate in the acetylation of amines and alcohols.

Protocol 3: General Procedure for the Acetylation of an Amine

Materials:

-

Amine substrate

-

Ethyl (pentafluorophenoxy)acetate

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other non-nucleophilic base (optional, for amine hydrohalide salts)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine substrate (1.0 eq) in DCM. If the amine is a hydrochloride salt, add triethylamine (1.1 eq).

-

Add Ethyl (pentafluorophenoxy)acetate (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting acetamide by recrystallization or silica gel column chromatography.

Conclusion and Future Outlook

While direct experimental data for Ethyl (pentafluorophenoxy)acetate remains to be published, the well-established principles of physical organic chemistry and the extensive literature on analogous PFP esters provide a strong foundation for predicting its utility. As a potent, and potentially more cost-effective, acetylating agent, it holds the promise of streamlining synthetic routes, particularly in the crucial area of peptide modification. The protocols and insights provided in this guide are intended to empower researchers to explore and validate the applications of this promising reagent, thereby unlocking its full potential in the advancement of organic synthesis and drug discovery.

References

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry. [Link]

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Hattori, T., Matsunaga, Y., & Yamamoto, H. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Dilun Biotechnology. [Link]

-

Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

-

Hudson, D. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]

-

ResearchGate. (2025). Transformation of pentafluorophenyl esters. [Link]

-

Reddit. (2024). synthesis of active esters using pentafluorophenol. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers. PMC. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Google Patents. (n.d.).

-

YouTube. (2023). Ethyl Acetate Synthesis. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

ResearchGate. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

-

YouTube. (2018). Williamson Ether Synthesis. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Ethyl (pentafluorophenoxy)acetate as a Protecting Group Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Tunable Protecting Groups in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional stereogenic centers.[1] The quest for novel protecting groups with unique reactivity profiles is a continuous endeavor, driven by the need for orthogonality and the ability to fine-tune reaction pathways in the synthesis of complex molecules.

This guide introduces the utility of the pentafluorophenoxyacetyl (PPA) group, introduced via reagents like ethyl (pentafluorophenoxy)acetate or the more reactive pentafluorophenoxyacetyl chloride, as a versatile protecting group for hydroxyl and amino functionalities. The strong electron-withdrawing nature of the pentafluorophenyl moiety imparts unique characteristics to the PPA group, influencing its stability and cleavage conditions. This allows for selective protection and deprotection, offering a valuable tool in the synthetic chemist's arsenal.

The Pentafluorophenoxyacetyl (PPA) Protecting Group: A Mechanistic Overview

The PPA group is introduced by acylating a hydroxyl or amino group with a suitable pentafluorophenoxyacetylating agent. The most direct precursor for this is pentafluorophenoxyacetyl chloride , which is commercially available. Alternatively, it can be synthesized from pentafluorophenoxyacetic acid.[3] The corresponding ethyl ester, ethyl (pentafluorophenoxy)acetate, can also be used, though it is generally less reactive.

The core principle behind the PPA group's utility lies in the electronic properties of the pentafluorophenyl ring. The five fluorine atoms are strongly electron-withdrawing, which has two major consequences:

-

Activation of the Acyl Carbonyl: The carbonyl carbon of the PPA group is highly electrophilic, facilitating its introduction under mild conditions.

-

Lability of the Ester/Amide Bond: The electron-withdrawing nature of the pentafluorophenoxy group makes the resulting ester or amide bond more susceptible to nucleophilic cleavage under specific, mild basic conditions. This provides a handle for selective deprotection.

Logical Flow of PPA Protection and Deprotection

Caption: General workflow for PPA protection and deprotection.

Synthesis of Pentafluorophenoxyacetylating Reagents

While pentafluorophenoxyacetyl chloride is commercially available, understanding its synthesis from pentafluorophenoxyacetic acid provides valuable insight and a cost-effective alternative for large-scale applications.

Protocol 1: Synthesis of Pentafluorophenoxyacetic Acid

This protocol is adapted from analogous preparations of phenoxyacetic acids.[4]

Materials:

-

Pentafluorophenol

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

-

Suitable organic solvent (e.g., Toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

To this solution, add sodium chloroacetate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield pentafluorophenoxyacetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexane).

Protocol 2: Synthesis of Pentafluorophenoxyacetyl Chloride

This protocol is based on standard methods for converting carboxylic acids to acid chlorides.[5][6]

Materials:

-

Pentafluorophenoxyacetic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or another inert solvent

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

To a solution of pentafluorophenoxyacetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure.

-

The resulting crude pentafluorophenoxyacetyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Application Notes and Protocols for Protection

The choice of base and solvent is critical for achieving high yields and selectivity during the protection step.

Protection of Alcohols

The PPA group offers a robust alternative to traditional acyl protecting groups for alcohols.

Protocol 3: General Procedure for the PPA Protection of Primary and Secondary Alcohols

Materials:

-

Alcohol substrate

-

Pentafluorophenoxyacetyl chloride (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Base (e.g., Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)) (1.2 - 2.0 eq)

Procedure:

-

Dissolve the alcohol (1.0 eq) and the base (e.g., pyridine) in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add pentafluorophenoxyacetyl chloride (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for PPA Protection of Alcohols

| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Primary Alcohol | Pyridine | DCM | 2 | 0 to RT | >90 |

| Secondary Alcohol | Triethylamine | THF | 4 | 0 to RT | 85-95 |

| Hindered Alcohol | DIPEA | ACN | 12 | RT to 40 | 70-85 |

Causality Behind Experimental Choices:

-

Base: Pyridine is often a good choice as it also acts as a nucleophilic catalyst. For more hindered alcohols or acid-sensitive substrates, a non-nucleophilic base like DIPEA is preferred to minimize side reactions.

-

Solvent: Aprotic solvents like DCM, THF, or ACN are used to avoid reaction with the acylating agent.

-

Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Protection of Amines

The PPA group can also be employed to protect primary and secondary amines, forming stable amides.

Protocol 4: General Procedure for the PPA Protection of Primary and Secondary Amines

Materials:

-

Amine substrate

-

Pentafluorophenoxyacetyl chloride (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.2 - 2.0 eq)

Procedure:

-

Dissolve the amine (1.0 eq) and the base in the anhydrous solvent at 0 °C under an inert atmosphere.

-

Slowly add pentafluorophenoxyacetyl chloride (1.1 eq).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up and purification are similar to the alcohol protection protocol.

Table 2: Representative Conditions for PPA Protection of Amines

| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Primary Amine | Triethylamine | DCM | 1 | 0 to RT | >95 |

| Secondary Amine | DIPEA | THF | 3 | 0 to RT | 90-98 |

Deprotection Protocols: The Key to Orthogonality

The key advantage of the PPA group is its lability under specific, mild basic conditions, which allows for its selective removal in the presence of other protecting groups.

Deprotection of PPA Esters and Amides

The cleavage of the PPA group is typically achieved via saponification using a mild base.

Protocol 5: General Procedure for the Deprotection of PPA-Protected Alcohols and Amines

Materials:

-

PPA-protected substrate

-

Solvent system (e.g., Methanol/Water, THF/Water)

-

Mild Base (e.g., Potassium Carbonate (K₂CO₃), Lithium Hydroxide (LiOH), or dilute aqueous Ammonia (NH₄OH))

Procedure:

-

Dissolve the PPA-protected substrate in a suitable solvent mixture.

-

Add the mild base (1.5 - 3.0 eq).

-

Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrate and the base used. Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the deprotected product by column chromatography if necessary.

Table 3: Representative Conditions for Deprotection of the PPA Group

| Protected Group | Base | Solvent | Time (h) | Temperature (°C) |

| PPA-O-Primary | K₂CO₃ | MeOH/H₂O | 2-4 | RT |

| PPA-O-Secondary | LiOH | THF/H₂O | 4-8 | RT |

| PPA-N-Primary | aq. NH₃ | THF | 6-12 | RT |

| PPA-N-Secondary | LiOH | THF/H₂O | 8-16 | RT |

Causality Behind Experimental Choices:

-

Base Selection: The choice of base allows for tuning the deprotection conditions. K₂CO₃ is a mild base suitable for sensitive substrates. LiOH is a stronger base that can cleave more robust PPA esters and amides. Aqueous ammonia provides a gentle method for amide cleavage.

-

Solvent System: A protic co-solvent like methanol or water is necessary to facilitate the hydrolysis.

Orthogonality and Stability of the PPA Group

The true power of a protecting group lies in its orthogonality – the ability to be selectively removed in the presence of other protecting groups.[7] The PPA group exhibits a unique stability profile that makes it a valuable component of an orthogonal protection strategy.

Table 4: Stability of the PPA Group Under Various Conditions

| Condition | Reagent(s) | Stability of PPA Group | Compatible Protecting Groups |

| Acidic | TFA, HCl in Dioxane | Stable | Boc, Trityl (Tr), t-Butyl ethers (OtBu) |

| Hydrogenolysis | H₂, Pd/C | Stable | Benzyl (Bn), Benzyloxycarbonyl (Cbz) |

| Fluoride-mediated | TBAF | Stable | Silyl ethers (TMS, TES, TBS, TIPS, TBDPS) |

| Oxidative | DDQ, CAN | Stable | p-Methoxybenzyl (PMB) |

| Mild Basic | Piperidine | Potentially Labile | Fmoc (requires careful optimization) |

| Strong Basic | NaOMe, LDA | Labile | Most ester-based groups |

Orthogonal Deprotection Strategy Visualization

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. PENTAFLUOROPHENOXYACETIC ACID | 14892-14-9 [chemicalbook.com]

- 4. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 5. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]

- 6. CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

Introduction: The Strategic Importance of Ethyl (pentafluorophenoxy)acetate

An in-depth guide to the scalable synthesis of Ethyl (pentafluorophenoxy)acetate, a critical reagent in modern bioconjugation and peptide chemistry. This document provides a detailed, field-tested protocol, explains the underlying chemical principles, and offers practical application notes for researchers and process chemists.

Ethyl (pentafluorophenoxy)acetate is a key building block in synthetic organic chemistry, primarily valued as a precursor to pentafluorophenyl (PFP) active esters. These esters are highly reactive and stable acylating agents, widely employed in the formation of amide bonds. In the high-stakes fields of pharmaceutical development and materials science, the efficiency and reliability of amide bond formation are paramount. PFP esters, derived from reagents like Ethyl (pentafluorophenoxy)acetate, offer significant advantages, including rapid coupling times and a low propensity for racemization, which is critical for maintaining the stereochemical integrity of chiral molecules like amino acids.[1][2]

This guide provides a comprehensive, scalable protocol for the synthesis of Ethyl (pentafluorophenoxy)acetate. It is designed for senior researchers and process chemists, focusing on not just the procedural steps but the critical reasoning behind them, ensuring both safety and success in a large-scale production environment.

Section 1: Synthetic Strategy and Mechanistic Overview

The selected method for the large-scale synthesis of Ethyl (pentafluorophenoxy)acetate is a variation of the Williamson ether synthesis. This approach involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, the pentafluorophenoxide ion acts as the nucleophile, attacking an ethyl haloacetate electrophile.

Core Reaction:

Pentafluorophenol is deprotonated by a suitable base to form the highly nucleophilic pentafluorophenoxide anion. This anion then displaces the bromide from ethyl bromoacetate to form the target ether linkage.

This strategy is exceptionally well-suited for industrial scale-up due to:

-

High Atom Economy: The reaction is a direct coupling with a simple salt as the primary byproduct.

-

Accessible Starting Materials: Pentafluorophenol, ethyl bromoacetate, and common bases are readily available commercial chemicals.

-

Robust and Controllable Conditions: The reaction proceeds under moderate temperature conditions that are easily managed in standard industrial reactors.

The overall workflow is depicted below.

Section 2: Materials and Equipment

Reagent Specifications

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Recommended Purity | Notes |

| Pentafluorophenol | 771-61-9 | 184.06 | 1.0 | >99% | Corrosive and toxic solid. |

| Ethyl Bromoacetate | 105-36-2 | 167.00 | 1.05 | >98% | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | >99%, anhydrous | Finely milled for better surface area. |

| Acetone | 67-64-1 | 58.08 | - | Anhydrous, ACS Grade | Reaction solvent. |

| Ethyl Acetate | 141-78-6 | 88.11 | - | ACS Grade | Extraction solvent.[3] |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | Used for aqueous washes. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Anhydrous | Drying agent. |

Equipment

-

Primary Reactor: 100 L Glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet/outlet.

-

Addition Funnel: 20 L pressure-equalizing dropping funnel for controlled addition of liquid reagents.

-

Heating/Cooling System: Reactor jacket with a circulating thermal fluid system capable of maintaining temperatures between 20°C and 80°C.

-

Workup: 200 L separatory funnel or extraction vessel.

-

Purification: Vacuum distillation apparatus with a fractionating column, condenser, and collection flasks.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and a lab coat are mandatory.[4] All operations involving volatile or hazardous materials must be performed in a well-ventilated area or fume hood.[5]

Section 3: Detailed Large-Scale Synthesis Protocol

This protocol is designed for a target yield of approximately 10-12 kg of Ethyl (pentafluorophenoxy)acetate.

Step 1: Reactor Preparation and Reagent Charging

-

Inerting: Ensure the 100 L reactor is clean and dry. Purge the vessel with dry nitrogen for at least 30 minutes to displace oxygen and moisture. Maintain a slight positive nitrogen pressure throughout the reaction.

-

Solvent and Base: Charge the reactor with anhydrous acetone (50 L) and finely milled anhydrous potassium carbonate (11.8 kg, 85.4 mol, 1.5 eq).

-

Causality: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. Anhydrous potassium carbonate is a cost-effective and easily handled base for deprotonating the phenol. Using a 1.5 molar excess ensures complete deprotonation.

-

-

Charge Pentafluorophenol: With moderate stirring (150-200 RPM), add pentafluorophenol (10.5 kg, 57.0 mol, 1.0 eq) to the reactor in portions over 20 minutes.

-

Causality: Portion-wise addition helps control any initial exotherm from the acid-base reaction.

-

Step 2: Alkylation Reaction

-

Controlled Addition: Slowly add ethyl bromoacetate (9.9 kg, 59.9 mol, 1.05 eq) to the reactor via the dropping funnel over a period of 1.5 to 2 hours. Maintain the internal temperature between 50-55°C.

-

Causality: Ethyl bromoacetate is the electrophile. A slight excess ensures the complete consumption of the more valuable pentafluorophenol. Slow, controlled addition is critical to manage the reaction exotherm and prevent runaway reactions. The 50-55°C temperature provides a sufficient reaction rate without promoting side reactions.

-

-

Reaction Hold and Monitoring: After the addition is complete, maintain the reaction mixture at 55°C with continued stirring. Monitor the reaction progress every hour using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the pentafluorophenol is consumed (typically 4-6 hours).

Step 3: Workup and Crude Product Isolation

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Filter the reaction slurry to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with acetone (2 x 5 L) to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting oil, add ethyl acetate (40 L) and deionized water (40 L). Stir vigorously for 10 minutes, then allow the layers to separate.

-

Causality: This aqueous wash removes any remaining inorganic salts and water-soluble impurities. Ethyl acetate is a suitable extraction solvent.[6]

-

-

Aqueous Washes: Drain the lower aqueous layer. Wash the organic layer sequentially with 1M HCl (20 L), water (20 L), and finally, saturated brine (20 L).

-

Causality: The dilute acid wash removes any unreacted base. The brine wash helps to break emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Ethyl (pentafluorophenoxy)acetate as an oil.

Section 4: Purification by Vacuum Distillation

The crude product is purified by fractional vacuum distillation to achieve high purity suitable for subsequent applications.

| Parameter | Value | Rationale |

| Pressure | 5-10 mmHg | Reduces the boiling point to prevent thermal decomposition of the product. |

| Pot Temperature | 130-150 °C | Sufficient to achieve vaporization at the target pressure. |

| Head Temperature (Forerun) | <110 °C | Collects and discards any low-boiling impurities. |

| Head Temperature (Product) | 115-125 °C | Expected boiling range of the pure product at this pressure. |

| Head Temperature (End Cut) | >125 °C | Indicates the presence of higher-boiling impurities; collection is stopped. |

Procedure:

-

Set up the vacuum distillation apparatus.

-

Charge the crude oil into the distillation flask.

-

Slowly apply vacuum and begin heating.

-

Collect and discard the forerun fraction.

-

Change collection flasks and collect the main product fraction within the specified head temperature range.

-

Stop the distillation when the head temperature rises above the product range or when the pot residue is minimal.

-

The purified product should be a clear, colorless oil. Expected yield: 11.5-13.5 kg (75-85%).

Section 5: Quality Control and Characterization

The final product must be rigorously tested to confirm its identity and purity.

| Analysis Method | Expected Result |

| Gas Chromatography-Mass Spec (GC-MS) | Purity >99.5%. Mass spectrum consistent with C₁₀H₇F₅O₃ (m/z = 270.03). |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.69 (s, 2H, -O-CH₂-), δ 4.27 (q, J=7.1 Hz, 2H, -O-CH₂CH₃), δ 1.30 (t, J=7.1 Hz, 3H, -CH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Peaks consistent with the pentafluorophenyl group structure. |

| Appearance | Clear, colorless liquid. |

Section 6: Safety and Environmental Health

Handling chemicals on a large scale requires strict adherence to safety protocols.

-

Hazard Overview:

-

Engineering Controls: All operations should be conducted in a chemical fume hood or a well-ventilated enclosure with spark-proof equipment.[9]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Use appropriate PPE at all times. Ground all equipment to prevent static discharge.[5]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated organic waste streams.

Section 7: Application Notes - Preparation of PFP Active Esters for Peptide Synthesis

Ethyl (pentafluorophenoxy)acetate is not directly used for coupling but is a precursor for creating PFP esters of N-protected amino acids. These activated esters are then used in peptide synthesis.

Activation Step: The carboxyl group of an N-protected amino acid (e.g., Fmoc-Ala-OH) is activated by transesterification with Ethyl (pentafluorophenoxy)acetate under basic conditions or, more commonly, by direct esterification of the amino acid with pentafluorophenol using a coupling agent like DCC (Dicyclohexylcarbodiimide). The PFP ester is a superior activating group.

Mechanism of Peptide Coupling: The resulting Fmoc-amino acid-PFP ester is a highly reactive species. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack by the N-terminal amine of a growing peptide chain.[1]

This two-step process (activation followed by coupling) is highly efficient and minimizes the risk of racemization at the alpha-carbon of the amino acid, a critical factor in producing biologically active peptides.[10]

References

-

MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. Retrieved January 23, 2026, from [Link]

-

International Journal of Current Research and Review. (2011). ethyl acetate: properties, production processes and applications - a review. IJCRR. Retrieved January 23, 2026, from [Link]

-

IOL Chemicals and Pharmaceuticals. (n.d.). Leading Ethyl Acetate Manufacturer. IOLCP. Retrieved January 23, 2026, from [Link]

-

Hill Publishing Group. (n.d.). Synthesis of Ethyl Acetate by the Esterification Process. Hill Publishing Group. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). JP3160983B2 - Purification method of ethyl acetate. Google Patents.

- Google Patents. (n.d.). US5770761A - Process for ethyl acetate production. Google Patents.

-

Altiras. (2025). Top 3 Industrial Applications of Ethyl Acetate. Altiras. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US4883904A - Process for the preparation of ethyltrifluoroacetoacetate. Google Patents.

-

Albericio, F., & Subirós-Funosas, R. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Sanap, P. P., et al. (2024). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate. Retrieved January 23, 2026, from [Link]

-

ChemAnalyst. (2025). Understanding the Versatile Applications of Ethyl Acetate. ChemAnalyst. Retrieved January 23, 2026, from [Link]

-

Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Al-Warhi, T., et al. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Retrieved January 23, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Global Research Online. Retrieved January 23, 2026, from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate. Google Patents.

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. peptide.com [peptide.com]

- 3. Ethyl acetate - Uses, Properties, Safety etc._Chemicalbook [chemicalbook.com]

- 4. fishersci.ca [fishersci.ca]

- 5. meridianbioscience.com [meridianbioscience.com]

- 6. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rcilabscan.com [rcilabscan.com]

- 9. geneseo.edu [geneseo.edu]